![molecular formula C22H15FN4O4S B3009299 3-(4-Fluorophenyl)-1-[[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione CAS No. 1251634-09-9](/img/structure/B3009299.png)
3-(4-Fluorophenyl)-1-[[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "3-(4-Fluorophenyl)-1-[[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione" is a complex organic molecule that likely exhibits a range of biological activities due to its structural features. It contains several pharmacophoric elements such as a thieno[3,2-d]pyrimidine core, a methoxyphenyl group, and a fluorophenyl moiety, which are common in drug design for various therapeutic targets.
Synthesis Analysis
The synthesis of related thieno[3,2-d]pyrimidine derivatives has been reported using different synthetic strategies. For instance, the Gewald synthesis technique was employed to synthesize 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile, which could serve as a potential precursor or intermediate for the target compound . Additionally, the Vilsmeier-Haack reaction has been utilized to create 1,3-disubstituted pyrazole-4-carboxaldehyde derivatives, which could be relevant in the synthesis of related Schiff bases . These methods highlight the versatility of synthetic approaches available for constructing such complex molecules.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various analytical techniques. For example, the crystal structure of a similar molecule, ethyl 5-(3-fluorophenyl)-2-[(4-fluorophenyl)methylidene]-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate, revealed a half-chair conformation of the pyrimidine ring and specific dihedral angles between the thiazole and benzene rings . Such structural insights are crucial for understanding the conformational preferences and potential interactions of the target compound with biological targets.
Chemical Reactions Analysis
The chemical reactivity of thieno[3,2-d]pyrimidine derivatives can be inferred from related studies. For instance, the synthesis of 3-formylpyrazolo[1,5-a]pyrimidines as intermediates for functional fluorophores indicates the potential for these compounds to participate in cyclocondensation and formylation reactions . Moreover, the oxidative intramolecular cyclization of pyrimidine diones to generate nitric oxide (NO) releasing compounds suggests that thieno[3,2-d]pyrimidine derivatives could be chemically modified to exhibit NO-generating properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of thieno[3,2-d]pyrimidine derivatives can be diverse. For example, the solid-state fluorescence properties of novel 2-aminobenzo[4,5]thieno[3,2-d]pyrimidine 5,5-dioxides have been studied, indicating that these compounds can exhibit strong fluorescence under certain conditions . Additionally, the crystal structure analysis of related compounds provides insights into their conformational stability and potential intermolecular interactions, such as hydrogen bonding and π-π stacking, which can influence their physical properties and solubility .
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity : Vlasov et al. (2015) developed an effective synthesis method for a related compound, 5-methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione, which showed antimicrobial activity against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis (Vlasov, Osolodchenko, Kovalenko, & Chernykh, 2015).
Antibacterial Synthesis : More et al. (2013) synthesized various substituted thieno(2,3-d) pyrimidines, exploring their potential as antibacterial agents. They highlighted the synthesis of a key intermediate, 3-(3-chloro-4-fluorophenyl) thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione (More, Chandra, Nargund, & Nargund, 2013).
Biological Activities of Polynuclear Heterocycles : El-Gazzar et al. (2006) synthesized thieno[2,3-d]pyrimidine derivatives fused with a thiazolo ring, showing significant biological activities like inhibiting adenosine kinase and anticancer properties (El-Gazzar, Hussein, & Aly, 2006).
Potential Antihypertensive Agents : Russell et al. (1988) synthesized a series of thieno[3,4-d]-, thieno[3,2-d]-, and thieno[2,3-d]pyrimidine-2,4-diones and evaluated them for antihypertensive effects in rats, finding some compounds to be potent oral antihypertensive agents (Russell et al., 1988).
Cytotoxic Activity Against Cancer Cell Lines : Abbas et al. (2015) synthesized novel fused thiazolo[3,2-a]pyrimidinones and found them to exhibit promising cytotoxic activity against breast carcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cell lines (Abbas, Gomha, Elaasser, & Mabrouk, 2015).
Antimicrobial Activities : Ibrahim et al. (2011) conducted a study on the chemical reactivity of thiazolidine-2,4-diones and their derivatives, revealing antimicrobial activities against various bacterial strains (Ibrahim, Abdel-Megid Abdel-Hamed, & El-Gohary, 2011).
Antioxidant Activity : Kotaiah et al. (2012) synthesized and characterized novel thieno[2,3-d]pyrimidine derivatives, showing significant antioxidant activity in various assays (Kotaiah, Harikrishna, Nagaraju, & Rao, 2012).
Propriétés
IUPAC Name |
3-(4-fluorophenyl)-1-[[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15FN4O4S/c1-30-16-4-2-3-13(11-16)20-24-18(31-25-20)12-26-17-9-10-32-19(17)21(28)27(22(26)29)15-7-5-14(23)6-8-15/h2-11H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYVPJZKPAUEUSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)C5=CC=C(C=C5)F)SC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15FN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Fluorophenyl)-1-[[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(phenylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)butanamide](/img/structure/B3009216.png)

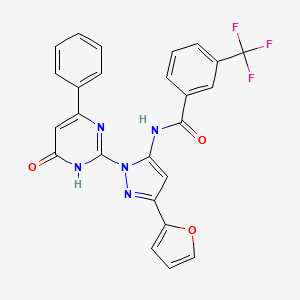
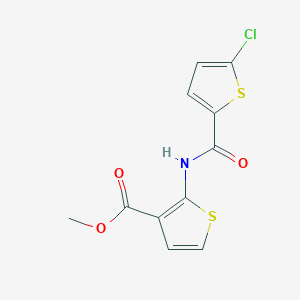
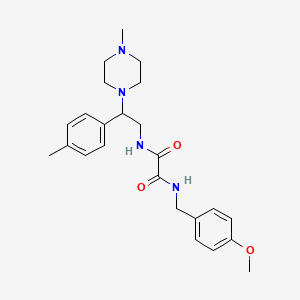
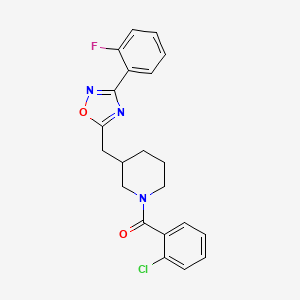
![2-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B3009225.png)
![[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-(4-methylthiadiazol-5-yl)methanone](/img/structure/B3009229.png)
![N-(2-chlorobenzyl)-6-[1-{2-[(3-chlorophenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide](/img/no-structure.png)
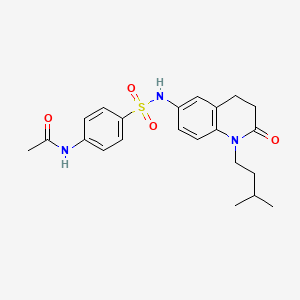
![ethyl 3-cyano-2-(4-(dimethylamino)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B3009235.png)
![N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-phenoxypropanamide hydrochloride](/img/structure/B3009236.png)
![2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B3009237.png)
![3-(4-chlorophenyl)-N-(2-fluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B3009238.png)